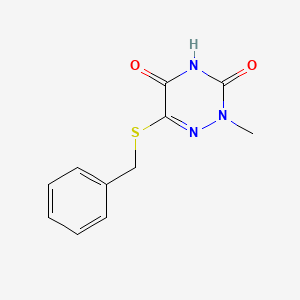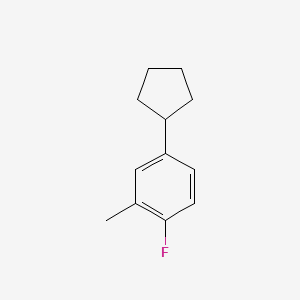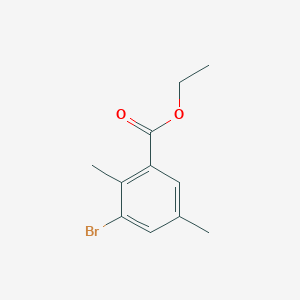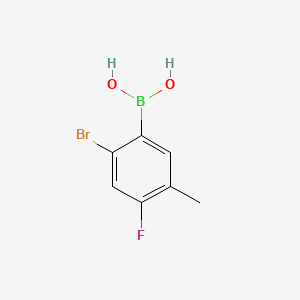![molecular formula C16H23ClN2O5Si B14021199 6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound with a unique structure that includes a chloro group, nitro group, and a trimethylsilyl ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps. One common approach includes:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Addition of the chloro group.
Formation of the oxazinone ring: This step involves cyclization reactions.
Introduction of the trimethylsilyl ether: This is usually done using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl ether can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl ether.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution of the chloro group: Produces various substituted derivatives.
Hydrolysis of the trimethylsilyl ether: Produces the corresponding alcohol.
科学的研究の応用
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
- 6-chloro-2,4-dimethylnicotinonitrile
- 2-chloro-5,6-dimethylnicotinonitrile
- 2-chloro-4,5,6-trimethylnicotinonitrile
Uniqueness
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the oxazinone ring and the combination of functional groups, which confer specific chemical reactivity and potential biological activity.
特性
分子式 |
C16H23ClN2O5Si |
|---|---|
分子量 |
386.9 g/mol |
IUPAC名 |
6-chloro-2,2-dimethyl-7-nitro-4-(2-trimethylsilylethoxymethyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H23ClN2O5Si/c1-16(2)15(20)18(10-23-6-7-25(3,4)5)13-8-11(17)12(19(21)22)9-14(13)24-16/h8-9H,6-7,10H2,1-5H3 |
InChIキー |
BUDBDNBJHRMITP-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C2=CC(=C(C=C2O1)[N+](=O)[O-])Cl)COCC[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


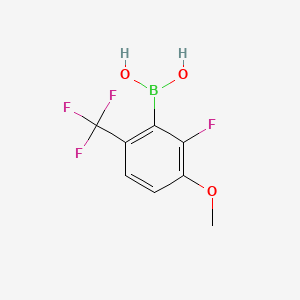
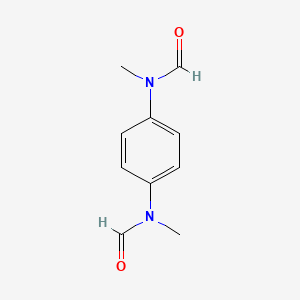
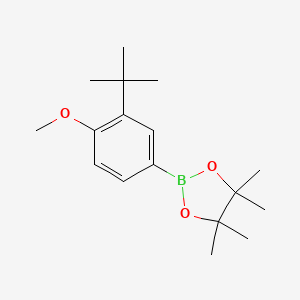
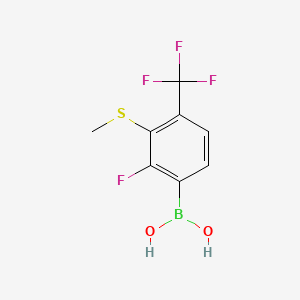
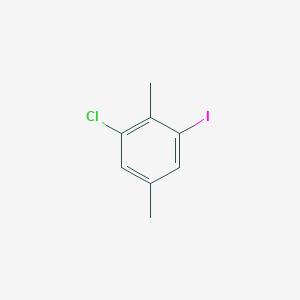
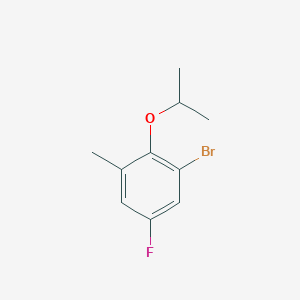
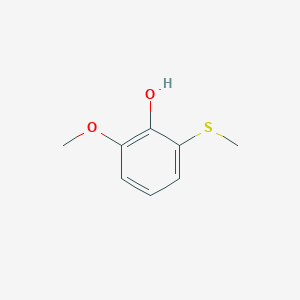
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
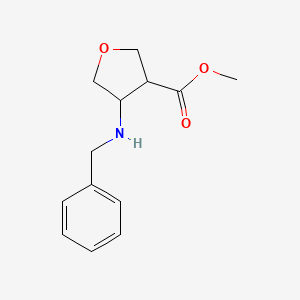
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
